2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to the alteration in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, which is a crucial biochemical pathway in cell proliferation .
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines . The inhibition of CDK2 can lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine scaffold, to which 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol belongs, is part of bioactive compounds that interact with various enzymes and proteins . These interactions are often characterized by the compound’s ability to inhibit or activate certain proteins, thereby influencing biochemical reactions .
Cellular Effects
This compound has been found to exhibit apoptosis and differentiation-induced anticancer activities in various in-vitro cell line models . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is often associated with its ability to bind to the ATP adenine region, similar to the ligand roscovitine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is synthesized using a copper-catalyzed approach, suggesting it may interact with enzymes or cofactors in copper-related metabolic pathways .
Transport and Distribution
Its structural similarity to other pyrazolo[1,5-a]pyrimidines suggests it may interact with similar transporters or binding proteins .
Subcellular Localization
Its bioisosteric replacements of the purine scaffold of the ligand roscovitine suggest it may localize in the ATP adenine region .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2,5-dimethyl-3-oxobutanenitrile in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Uniqueness
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its potential as a CDK2 inhibitor and its applications in material science make it a compound of significant interest.
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)14-11(3)17-18-13(19)8-10(2)16-15(14)18/h4-8,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYJECMDGSSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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